1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine]
Overview
Description
1’-(1,3-Benzodioxol-5-ylmethyl)spiro[indene-1,4’-piperidine] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a benzodioxole moiety fused to an indene and piperidine ring system. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Spirocyclization: The benzodioxole derivative is then subjected to a spirocyclization reaction with an indene derivative. This step often involves the use of a strong base such as sodium hydride (NaH) to deprotonate the indene, facilitating nucleophilic attack on the benzodioxole.
Piperidine Introduction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1’-(1,3-Benzodioxol-5-ylmethyl)spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce any double bonds present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in saturated hydrocarbons.
Scientific Research Applications
1’-(1,3-Benzodioxol-5-ylmethyl)spiro[indene-1,4’-piperidine] has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to interact with biological targets such as tubulin, inhibiting cell division and inducing apoptosis.
Biological Studies: It is used in studies investigating the interaction of spirocyclic compounds with various enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1’-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4’-piperidine] exerts its effects involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
Comparison with Similar Compounds
1-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Spiro[indene-1,4’-piperidine] Derivatives: These compounds have similar spirocyclic structures and are explored for various biological activities.
Uniqueness: 1’-(1,3-Benzodioxol-5-ylmethyl)spiro[indene-1,4’-piperidine] is unique due to its specific combination of the benzodioxole, indene, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-4-18-17(3-1)7-8-21(18)9-11-22(12-10-21)14-16-5-6-19-20(13-16)24-15-23-19/h1-8,13H,9-12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGDBXIXWKLDGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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